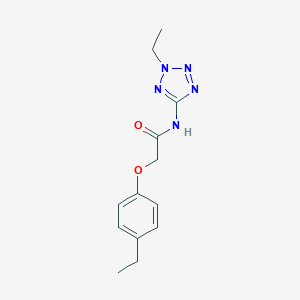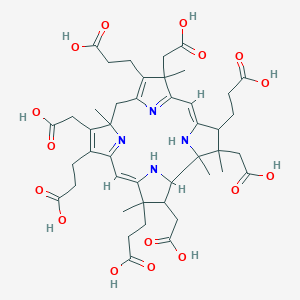
2-(4-ethylphenoxy)-N-(2-ethyl-2H-tetraazol-5-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-ethylphenoxy)-N-(2-ethyl-2H-tetraazol-5-yl)acetamide, also known as ETAA, is a chemical compound that has been extensively studied in scientific research. It is a member of the tetrazole family of compounds and has been found to have various biochemical and physiological effects.
Mécanisme D'action
The exact mechanism of action of 2-(4-ethylphenoxy)-N-(2-ethyl-2H-tetraazol-5-yl)acetamide is not fully understood. However, it has been found to act on the GABAergic system, which is involved in the regulation of neuronal excitability. 2-(4-ethylphenoxy)-N-(2-ethyl-2H-tetraazol-5-yl)acetamide has been found to enhance the activity of GABA receptors, which leads to an increase in inhibitory neurotransmission.
Biochemical and Physiological Effects:
2-(4-ethylphenoxy)-N-(2-ethyl-2H-tetraazol-5-yl)acetamide has been found to have various biochemical and physiological effects. It has been found to reduce the release of pro-inflammatory cytokines, such as TNF-α and IL-1β. It has also been found to increase the levels of anti-inflammatory cytokines, such as IL-10. 2-(4-ethylphenoxy)-N-(2-ethyl-2H-tetraazol-5-yl)acetamide has been found to reduce the levels of reactive oxygen species and lipid peroxidation in the brain. It has also been found to increase the levels of glutathione, which is a major antioxidant in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
2-(4-ethylphenoxy)-N-(2-ethyl-2H-tetraazol-5-yl)acetamide has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity. It has been found to have low toxicity and is well-tolerated in animal studies. However, 2-(4-ethylphenoxy)-N-(2-ethyl-2H-tetraazol-5-yl)acetamide has some limitations for lab experiments. It has poor solubility in water, which makes it difficult to administer in animal studies. It also has a short half-life, which limits its effectiveness in long-term studies.
Orientations Futures
There are several future directions for the study of 2-(4-ethylphenoxy)-N-(2-ethyl-2H-tetraazol-5-yl)acetamide. One direction is to investigate its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Another direction is to investigate its potential use as an analgesic and anti-inflammatory agent. Further studies are also needed to elucidate the exact mechanism of action of 2-(4-ethylphenoxy)-N-(2-ethyl-2H-tetraazol-5-yl)acetamide and to optimize its pharmacokinetic properties.
Méthodes De Synthèse
The synthesis of 2-(4-ethylphenoxy)-N-(2-ethyl-2H-tetraazol-5-yl)acetamide involves the reaction of 4-ethylphenol with ethyl chloroacetate in the presence of sodium hydride to form 2-(4-ethylphenoxy)ethyl acetate. This intermediate is then reacted with hydrazine hydrate to form 2-(4-ethylphenoxy)ethyl hydrazine. Finally, the reaction of 2-(4-ethylphenoxy)ethyl hydrazine with ethyl 2-bromo-2-methylpropanoate in the presence of sodium ethoxide gives 2-(4-ethylphenoxy)-N-(2-ethyl-2H-tetraazol-5-yl)acetamide.
Applications De Recherche Scientifique
2-(4-ethylphenoxy)-N-(2-ethyl-2H-tetraazol-5-yl)acetamide has been extensively studied for its potential therapeutic applications. It has been found to have anticonvulsant, anti-inflammatory, and analgesic properties. It has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.
Propriétés
Nom du produit |
2-(4-ethylphenoxy)-N-(2-ethyl-2H-tetraazol-5-yl)acetamide |
|---|---|
Formule moléculaire |
C13H17N5O2 |
Poids moléculaire |
275.31 g/mol |
Nom IUPAC |
2-(4-ethylphenoxy)-N-(2-ethyltetrazol-5-yl)acetamide |
InChI |
InChI=1S/C13H17N5O2/c1-3-10-5-7-11(8-6-10)20-9-12(19)14-13-15-17-18(4-2)16-13/h5-8H,3-4,9H2,1-2H3,(H,14,16,19) |
Clé InChI |
LIWQNFWERCBSTC-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)OCC(=O)NC2=NN(N=N2)CC |
SMILES canonique |
CCC1=CC=C(C=C1)OCC(=O)NC2=NN(N=N2)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(3-{[(4-tert-butylphenoxy)acetyl]amino}-4-methoxyphenyl)-2-furamide](/img/structure/B237745.png)

![N-({3-[(2-methylpropanoyl)amino]phenyl}carbamothioyl)-1,3-benzodioxole-5-carboxamide](/img/structure/B237759.png)
![2-chloro-N-[2-(4-isobutyryl-1-piperazinyl)phenyl]benzamide](/img/structure/B237768.png)


![N-[2-(4-isobutyryl-1-piperazinyl)phenyl]butanamide](/img/structure/B237779.png)
![55-(2-Amino-2-oxoethyl)-42,62-di(ethylidene)-36-(1-hydroxyethyl)-33,51-dimethyl-15-methylidene-13,28,34,37,40,43,49,53,60,63-decaoxo-6,10,17,21,25,32,57-heptathia-14,29,35,38,41,44,50,54,61,64,65,66,67,68,69,70,71-heptadecazadecacyclo[31.19.12.14,52.15,8.19,12.116,19.120,23.124,27.156,59.044,48]henheptaconta-1(52),2,4(66),5(71),7,9(70),16(69),18,20(68),22,24(67),56(65)-dodecaene-30-carboxylic acid](/img/structure/B237786.png)
![5,10,15,20,25,30-Hexakis(2-hydroxypropoxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29-dodecaoxaheptacyclo[26.2.2.23,6.28,11.213,16.218,21.223,26]dotetracontane-31,32,33,34,35,36,37,38,39,40,41,42-dodecol](/img/structure/B237791.png)



